molecular formula C10H12N10O6S B8004364 2-amino-3,7-dihydropurin-6-one;sulfuric acid

2-amino-3,7-dihydropurin-6-one;sulfuric acid

Cat. No.: B8004364
M. Wt: 400.33 g/mol
InChI Key: JXUOOUXZIHGPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “2-amino-3,7-dihydropurin-6-one;sulfuric acid” is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-3,7-dihydropurin-6-one;sulfuric acid involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions to ensure efficiency and cost-effectiveness. The industrial production methods may include continuous flow processes and the use of advanced technologies to monitor and control the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-amino-3,7-dihydropurin-6-one;sulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-amino-3,7-dihydropurin-6-one;sulfuric acid has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound is employed to investigate cellular processes and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, this compound finds applications in various industrial processes, including the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,7-dihydropurin-6-one;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed understanding of its mechanism of action is crucial for its application in therapeutic and industrial contexts.

Comparison with Similar Compounds

Similar Compounds: 2-amino-3,7-dihydropurin-6-one;sulfuric acid is compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups.

Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical properties and reactivity. These characteristics make it suitable for particular applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-amino-3,7-dihydropurin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N5O.H2O4S/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUOOUXZIHGPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N.C1=NC2=C(N1)C(=O)N=C(N2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N.C1=NC2=C(N1)C(=O)N=C(N2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.